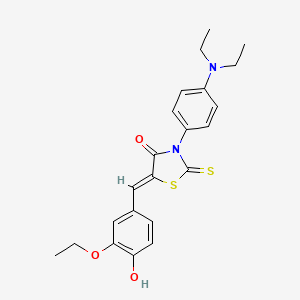
(Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a thiazolidin-4-one core, which is known for its significant pharmacological properties.
Biological Activity Overview
Thiazolidin-4-one derivatives have been extensively studied for their anticancer , antimicrobial , and anti-inflammatory activities. The specific compound under review exhibits promising biological activities due to its unique chemical structure.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Cycle Progression : It disrupts the cell cycle at specific phases, particularly G1 and S phases, thereby preventing cancer cell division .
Table 1: Summary of Anticancer Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Apoptosis Induction | Activation of caspases | |
| Cell Cycle Inhibition | Disruption at G1/S phase | |
| Cytotoxicity | Selective toxicity to cancer cells |
Enzyme Inhibition
The compound also demonstrates enzyme inhibition properties that are crucial for its biological activity:
- Acetylcholinesterase Inhibition : Molecular docking studies suggest strong binding affinity to acetylcholinesterase (AChE), which is essential for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases .
Table 2: Enzyme Inhibition Data
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various thiazolidin-4-one derivatives, the compound showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value indicating effective concentration levels for inducing cell death .
Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of the compound through its action on AChE inhibition. The results demonstrated that it could enhance cognitive functions in animal models by increasing acetylcholine levels in synaptic clefts, thereby improving memory and learning capabilities .
属性
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-23(5-2)16-8-10-17(11-9-16)24-21(26)20(29-22(24)28)14-15-7-12-18(25)19(13-15)27-6-3/h7-14,25H,4-6H2,1-3H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGGRISVSQMMKN-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OCC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














